molecular formula C11H18N2S B1448292 2-[4-(Thiophen-3-yl)piperidin-1-yl]ethan-1-amine CAS No. 1447964-52-4

2-[4-(Thiophen-3-yl)piperidin-1-yl]ethan-1-amine

Cat. No. B1448292
M. Wt: 210.34 g/mol
InChI Key: KZGBDBXGAHPKPE-UHFFFAOYSA-N
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Description

2-[4-(Thiophen-3-yl)piperidin-1-yl]ethan-1-amine, commonly known as TPCA-1, is a synthetic compound. It is a 4-aryl piperidine .


Molecular Structure Analysis

The molecular weight of 2-[4-(Thiophen-3-yl)piperidin-1-yl]ethan-1-amine is 210.34 . The molecular formula is C11H18N2S .

Scientific Research Applications

Dopamine D2 Receptor Ligands

Compounds with structures similar to 2-[4-(Thiophen-3-yl)piperidin-1-yl]ethan-1-amine have been explored for their potential in treating neuropsychiatric disorders through modulation of the D2 dopamine receptor. The pharmacophore for high D2R affinity includes aromatic moiety, cyclic amine, central linker, and aromatic/heteroaromatic lipophilic fragment, which are critical for therapeutic applications in schizophrenia, Parkinson's disease, depression, and anxiety (Jůza et al., 2022).

Carcinogenic Potential of Thiophene Analogues

Research into thiophene analogues, structurally related to the subject compound, has delved into their potential carcinogenicity. These studies provide insights into the chemical behavior and biological interactions of thiophene compounds, which are crucial for developing safer pharmaceutical agents (Ashby et al., 1978).

Synthesis of N-heterocycles

The incorporation of piperidine and thiophene structures into the synthesis of N-heterocycles highlights the relevance of these moieties in generating a wide array of therapeutically relevant compounds. These methodologies enable the creation of structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives, representing the structural motif of many natural products and therapeutic agents (Philip et al., 2020).

Biogenic Amine Analysis

Understanding the role and analysis of biogenic amines in foods has significant implications for food safety and pharmacology. Research in this area sheds light on the importance of accurately measuring biogenic amines, which are critical from a hygienic point of view and for assessing food spoilage (Önal, 2007).

Spiropiperidines in Drug Discovery

The exploration of spiropiperidines over the last decade indicates a growing interest in utilizing piperidine-based scaffolds for drug discovery. These compounds are synthesized en route to natural products and drug candidates, demonstrating the versatility of piperidine structures in medicinal chemistry (Griggs et al., 2018).

properties

IUPAC Name

2-(4-thiophen-3-ylpiperidin-1-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2S/c12-4-7-13-5-1-10(2-6-13)11-3-8-14-9-11/h3,8-10H,1-2,4-7,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZGBDBXGAHPKPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CSC=C2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(Thiophen-3-yl)piperidin-1-yl]ethan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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